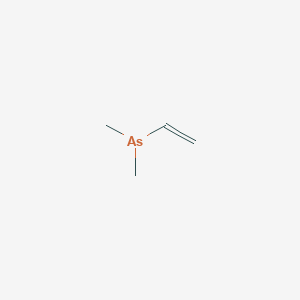

Arsine, dimethylvinyl-

Description

Historical Trajectories and Modern Resurgence in Organoarsenic Research

The history of organoarsenic chemistry dates back over two centuries, with the first organometallic compound ever identified being the arsenic-containing tetramethyldiarsine, infamously known as cacodyl (B8556844) ("evil-smelling liquid"). rsc.org This discovery by French chemist Louis Claude Cadet de Gassicourt in 1760, by heating arsenic oxide with potassium acetate (B1210297), laid the foundation for the field. rsc.org In the mid-19th century, Robert Wilhelm Bunsen's extensive and hazardous work on cacodyl and its derivatives significantly advanced the understanding of these compounds. rsc.org

Later, the field of organoarsenic chemistry played a pivotal role in the development of pharmaceuticals, most notably with Paul Ehrlich's synthesis of Salvarsan (arsphenamine) in the early 20th century as the first effective treatment for syphilis. wikipedia.org This "magic bullet" approach highlighted the potential of organoarsenicals in medicine. rsc.org

Despite this rich history, research into many organoarsenic compounds, including dimethylvinylarsine, became less active for a significant period. Concerns over the toxicity and the hazardous nature of the volatile and toxic arsenic precursors required for their synthesis limited experimental studies. researchgate.net

However, a modern resurgence in organoarsenic chemistry is underway, driven by the development of innovative and safer synthetic methods. researchgate.net Researchers have devised "nonvolatile intermediate transformation (NIT)" methods, which utilize cyclooligoarsines prepared from nonvolatile inorganic precursors, thereby circumventing the need for hazardous starting materials. researchgate.net These advancements have re-opened the door to the experimental investigation of functional organoarsenic compounds, including those with conjugated systems like arsole (B1233406) derivatives. researchgate.net This has, in turn, sparked renewed interest in the unique electronic and structural properties of compounds like dimethylvinylarsine.

Significance of Vinylarsines in Advanced Chemical Synthesis and Ligand Design

Vinylarsines, including dimethylvinylarsine, are gaining recognition for their significant potential in advanced chemical synthesis and as ligands in coordination chemistry. wikipedia.orgusa-journals.com The vinyl group in these molecules offers a site for a variety of chemical transformations, making them valuable building blocks in organic synthesis.

In the realm of coordination chemistry, organoarsines have long been utilized as ligands for transition metals. usa-journals.commsu.edu Symmetrical organoarsines like trimethylarsine (B50810) and triphenylarsine (B46628) are well-established ligands that behave similarly to phosphines but are less basic. wikipedia.org The presence of a vinyl group attached to the arsenic atom in dimethylvinylarsine introduces additional electronic and steric features that can influence the properties of the resulting metal complexes.

The arsenic atom in dimethylvinylarsine possesses a lone pair of electrons, allowing it to act as a Lewis base and donate electron density to a metal center, forming a coordinate covalent bond. msu.edulibretexts.org Ligands are crucial components of coordination complexes, influencing their geometry, stability, and reactivity. slideshare.netbritannica.comresearchgate.net The specific properties of the vinylarsine (B14440546) ligand, such as its bond angles and the nature of the arsenic-carbon bonds, can be tailored to stabilize metal centers in various oxidation states and coordination environments. This makes them attractive for applications in catalysis, where the ligand plays a critical role in determining the activity and selectivity of the catalyst.

Emerging Research Frontiers in Dimethylvinylarsine Chemistry

The unique chemical structure of dimethylvinylarsine positions it at the forefront of several emerging research areas, particularly in materials science and as a precursor for the synthesis of novel materials.

One of the most promising applications of dimethylvinylarsine is as a precursor in Chemical Vapor Deposition (CVD) . wikipedia.orgsemicorex.com CVD is a versatile technique used to produce high-quality thin films and solid materials on a substrate through the chemical reaction of vapor-phase precursors. wikipedia.orgsemi.ac.cn The volatility of organometallic compounds makes them suitable candidates for CVD. azonano.com Dimethylvinylarsine, being a volatile organoarsenic compound, can potentially be used to deposit arsenic-containing thin films. These films have applications in the semiconductor industry, for example, in the production of materials like gallium arsenide (GaAs), which is used in integrated circuits and photovoltaic devices. wikipedia.org The choice of precursor is critical in CVD as it influences the composition, structure, and properties of the final film.

Furthermore, the ability of the vinyl group to undergo polymerization opens up possibilities for the creation of novel arsenic-containing polymers . These polymers could exhibit unique optical and electronic properties due to the presence of the arsenic atoms in the polymer backbone or as pendant groups. Research in this area is still in its early stages, but it represents a significant frontier in the development of new functional materials with potential applications in electronics and optoelectronics.

Structure

2D Structure

Properties

CAS No. |

13652-14-7 |

|---|---|

Molecular Formula |

C4H9As |

Molecular Weight |

132.04 g/mol |

IUPAC Name |

ethenyl(dimethyl)arsane |

InChI |

InChI=1S/C4H9As/c1-4-5(2)3/h4H,1H2,2-3H3 |

InChI Key |

VSAHOCVUSNZZEQ-UHFFFAOYSA-N |

SMILES |

C[As](C)C=C |

Canonical SMILES |

C[As](C)C=C |

Other CAS No. |

13652-14-7 |

Synonyms |

ethenyl-dimethyl-arsane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylvinylarsine and Analogues

Strategies for Carbon-Arsenic Bond Formation in Vinylarsine (B14440546) Synthesis

The creation of the carbon-arsenic (C-As) bond is the foundational step in the synthesis of any organoarsenic compound. For vinylarsines, this involves attaching a vinyl group to an arsenic center.

Alkylation Approaches Utilizing Arsenic(III) Precursors

A primary and well-established method for forming C-As bonds involves the reaction of arsenic(III) halides with organometallic nucleophiles. thieme-connect.de These reactions typically employ Grignard reagents or organolithium derivatives. thieme-connect.de The synthesis of triorganoarsenic(III) compounds is most commonly achieved through these pathways. thieme-connect.de For instance, dimethylarsinyl compounds can be prepared from precursors like dimethylarsine iodide (Me₂AsI). thieme-connect.de

Another approach involves the direct reaction of elemental arsenic with alkyl halides, such as methyl bromide, at high temperatures in the presence of a copper catalyst to produce dimethylarsenic halides. wikipedia.org Furthermore, dimethylarsenic compounds can be synthesized starting from the reduction of cacodylic acid ((CH₃)₂AsO₂H). wikipedia.org These precursor molecules can then be further functionalized to introduce the vinyl group. The stepwise substitution of arsenic(III) halides with sterically demanding Grignard reagents can also yield disubstituted products in good yields. thieme-connect.de

Table 1: Examples of Alkylation Reactions for Arsenic(III) Precursors

| Arsenic Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| AsCl₃ | Methyl Grignard Reagent | Trimethylarsine (B50810) | - | thieme-connect.de |

| Me₂AsI | Sodium in THF | Tetramethyldiarsine | - | thieme-connect.de |

| AsCl₃ | tert-butylmagnesium bromide | Di(tert-butyl)chloroarsine | 56% | thieme-connect.de |

| (CH₃)₂AsO₂H | Zn / HCl | Dimethylarsine | - | wikipedia.org |

Nonvolatile Intermediate Transformation (NIT) Methods for Accessing Functional Organoarsenicals

Traditional synthetic routes for organoarsenicals often rely on volatile and highly toxic arsenic precursors, posing significant safety risks. researchgate.netnih.gov To address this, Nonvolatile Intermediate Transformation (NIT) methods have been developed as a safer alternative for accessing functional organoarsenic compounds. researchgate.netnih.govscite.ai This strategy utilizes important intermediates known as cyclooligoarsines, which are prepared from nonvolatile inorganic arsenic sources. researchgate.netnih.gov The NIT method has been particularly instrumental in enabling experimental studies on conjugated arsenic compounds, such as arsole (B1233406) derivatives, by providing a safer pathway to these molecules. researchgate.netnih.gov This approach has invigorated research into functional organoarsenic chemistry, leading to the synthesis of various arsenic-containing π-conjugated molecules and polymers. nih.gov The use of cyclooligoarsines as precursors allows for the generation of nucleophilic arsenic species for further reactions. conicet.gov.ar

Mechanistic Insights into Vinylarsine Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of vinylarsines. Zirconium-catalyzed reactions have revealed a variety of mechanisms for forming bonds with arsines. rsc.orgnih.gov Three distinct mechanisms have been identified in these systems:

σ-Bond Metathesis: This pathway has been observed in the dehydrogenative dimerization of diphenylarsine. rsc.orgnih.gov

α-Arsinidene Elimination: This mechanism is proposed for the dehydrocoupling of sterically hindered primary arsines. rsc.orgnih.gov

Intermolecular Hydroarsination: This mechanism is directly relevant to vinylarsine synthesis. It involves the catalytic addition of an arsine, such as diphenylarsine, across the triple bond of terminal alkynes to yield the corresponding vinylarsine product. rsc.orgnih.gov

Another powerful method for C-As bond formation is the Palladium-catalyzed Stille cross-coupling reaction. conicet.gov.ar This reaction involves the coupling of an organostannane, such as n-Bu₃SnAsPh₂, with an organic electrophile. conicet.gov.ar The mechanism for this C-As bond formation is believed to proceed through the classic Stille cycle, which includes three fundamental steps: oxidative addition, transmetalation, and reductive elimination. conicet.gov.ar Computational studies support this pathway, indicating that the reductive elimination step, while less exergonic than for C-C bond formation, drives the catalytic cycle forward. conicet.gov.ar

Stereoselective Synthesis of Chiral Vinylarsine Ligands and Precursors

The development of chiral arsine ligands is of great interest for their potential applications in asymmetric catalysis. conicet.gov.ar However, their synthesis remains a significant challenge. Strategies for stereoselective synthesis generally fall into categories such as using a chiral pool, resolution of enantiomers, or employing chiral auxiliaries or catalysts. ethz.ch

The stereospecific preparation of vinylarsines has been explored, alongside the asymmetric synthesis of chiral diarsine ligands. kisti.re.kr One approach involves the use of chiral ligands in transition-metal-catalyzed reactions. For example, chiral bisarsine ligands have been synthesized and tested in palladium-catalyzed asymmetric allylic alkylation. conicet.gov.ar Although initial results showed modest enantioselectivity, they demonstrated the potential of chiral arsines in asymmetric transformations. conicet.gov.ar

Another strategy involves creating "chiral-at-metal" catalysts, where the chirality originates from the stable arrangement of ligands around the metal center rather than from a chiral ligand itself. nih.gov This concept moves the source of chirality directly to the metal where the catalytic reaction occurs. nih.gov Furthermore, electrochemical methods using chiral auxiliaries, mediators, or electrolytes are emerging as a strategy for achieving stereocontrol in synthetic transformations. beilstein-journals.org For instance, chiral auxiliaries have been used in the stereoselective electrochemical carboxylation of cinnamic acid derivatives. beilstein-journals.org These advanced stereoselective strategies could be adapted for the synthesis of chiral vinylarsine precursors.

Table 2: Example of Asymmetric Reaction Using a Chiral Arsine Ligand

| Reaction | Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Allylic Alkylation | [Pd(η³-C₃H₅)Cl]₂ / Chiral Bisarsine Ligand (24) | Racemic (E)-1,3-diphenylallyl acetate (B1210297) and dimethyl malonate | 98% | 23% | conicet.gov.ar |

Application of Sustainable Chemical Principles in Vinylarsine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are highly relevant to organoarsenic chemistry due to the inherent toxicity of many arsenic compounds.

Key green chemistry approaches applicable to vinylarsine synthesis include:

Waste Prevention and Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic methods like Stille coupling and hydroarsination are inherently more atom-economical than stoichiometric reactions. conicet.gov.arrsc.org

Use of Safer Chemicals and Processes: A major driver for the development of the NIT method was to avoid highly volatile and toxic arsenic precursors like arsine gas, thus reducing risks to chemists and the environment. researchgate.netnih.gov

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. jddhs.com The zirconium- and palladium-catalyzed methods for C-As bond formation are prime examples of this principle in action. conicet.gov.arrsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. jddhs.com

The shift from hazardous traditional syntheses to safer, catalyst-based methods like the NIT process and transition-metal catalysis embodies the core goals of green chemistry. researchgate.netjddhs.comscientificupdate.com By prioritizing these approaches, the environmental impact associated with the synthesis of dimethylvinylarsine and its analogues can be significantly minimized.

Table 3: Green Chemistry Principles in Vinylarsine Synthesis

| Green Chemistry Principle | Application in Vinylarsine Synthesis | Example Method | Reference |

|---|---|---|---|

| Design for Safer Chemicals | Avoiding volatile and highly toxic precursors. | Nonvolatile Intermediate Transformation (NIT) Method. | researchgate.netnih.gov |

| Catalysis | Using small amounts of a catalyst to replace stoichiometric reagents, reducing waste. | Zirconium-catalyzed hydroarsination; Palladium-catalyzed Stille coupling. | conicet.gov.arrsc.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Catalytic addition reactions like hydroarsination. | rsc.orgnih.gov |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Direct catalytic functionalization of C-H bonds or addition to alkynes. | rsc.org |

Coordination Chemistry and Organometallic Complexes of Dimethylvinylarsine

Dimethylvinylarsine as a Ligand in Transition Metal Complexes

Dimethylvinylarsine serves as a fascinating ligand in the construction of transition metal complexes. libretexts.org Its arsenic atom possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to a metal center. purdue.educhemguide.co.uk The presence of both methyl and vinyl substituents on the arsenic atom introduces a unique combination of electronic and steric properties that influence the resulting complex's structure, stability, and reactivity.

Electronic and Steric Influences of Dimethylvinylarsine Ligands on Metal Centers

Sterically, the two methyl groups and the vinyl group create a certain level of steric bulk around the arsenic atom. rsc.org This steric hindrance can impact the coordination number of the metal center and the arrangement of other ligands in the coordination sphere. nsf.gov The interplay between these electronic and steric factors ultimately dictates the coordination geometry and reactivity of the metal complex. mdpi.comnih.gov A delicate balance is often observed, where sufficient steric crowding can be necessary for catalytic activity, while excessive bulk may hinder it. nsf.gov

Ligand Substitution Reactions Involving Dimethylvinylarsine

Dimethylvinylarsine can participate in ligand substitution reactions, where it displaces other ligands from a metal's coordination sphere or is itself replaced by another ligand. libretexts.orgnumberanalytics.com These reactions are fundamental to the synthesis of new dimethylvinylarsine complexes. numberanalytics.com The mechanism of substitution, whether associative, dissociative, or interchange, is influenced by factors such as the nature of the metal center, the other ligands present, and the reaction conditions. libretexts.org

The rate of these substitution reactions can be affected by both the electronic and steric properties of the incoming and outgoing ligands. slideshare.net For instance, a more nucleophilic ligand might more readily displace dimethylvinylarsine, while a bulkier ligand might favor a dissociative pathway. libretexts.org Understanding these dynamics is crucial for controlling the synthesis of specific coordination compounds.

Synthesis and Structural Characterization of Dimethylvinylarsine Coordination Compounds

The synthesis of coordination compounds containing dimethylvinylarsine typically involves reacting a suitable metal precursor with the ligand in an appropriate solvent. mdpi.comshd-pub.org.rsrsc.org The choice of metal precursor, stoichiometry, and reaction conditions can be tailored to obtain the desired product. mdpi.comresearchgate.netnih.govresearchgate.net

Cluster Chemistry of Dimethylvinylarsine

In the context of cluster chemistry, which involves ensembles of metal atoms, dimethylvinylarsine displays even more complex and intriguing reactivity. encyclopedia.pubgla.ac.uk It can act as a building block for polynuclear metal clusters, where it not only binds to individual metal centers but also bridges multiple metal atoms. wikipedia.orgcbpbu.ac.in

Formation of Bridging Ligands within Polynucleating Metal Clusters

Dimethylvinylarsine can function as a bridging ligand, connecting two or more metal centers within a cluster. wikipedia.orgcbpbu.ac.in This bridging can occur through the arsenic atom, which can donate its lone pair to multiple metals simultaneously, forming what is known as a µ-arsine bridge. The ability of ligands to bridge metal centers is a key factor in the assembly of polynuclear clusters. gla.ac.uk

The formation of these bridged species is often a result of carefully controlled reaction conditions. The specific geometry of the dimethylvinylarsine ligand, with its arsenic donor and vinyl group, can influence the structure and stability of the resulting metal cluster.

Thermal Degradation and Rearrangement Pathways in Metal Clusters Involving Dimethylvinylarsine (e.g., Conversion to Vinyl, Vinylidene, and Acetylene (B1199291) Ligands)

A significant aspect of the cluster chemistry of dimethylvinylarsine is its propensity to undergo thermal degradation and rearrangement. rsc.org When heated, the dimethylvinylarsine ligand within a metal cluster can be transformed into other types of hydrocarbon ligands. rsc.org This process often involves the cleavage of the arsenic-vinyl bond and subsequent reactions of the vinyl fragment on the metal cluster framework.

For example, in triosmium clusters, the thermal decarbonylation of a complex containing a dimethylvinylarsine ligand leads to the successive formation of bridging vinyl (μ-CH=CH₂), vinylidene (μ₃-C=CH₂), and acetylene (μ₃-HC≡CH) ligands. rsc.org This transformation represents a fascinating example of C-H and C-As bond activation facilitated by the multimetallic environment of the cluster. The isomerization from a vinylidene to an acetylene ligand on a cluster surface was a particularly noteworthy observation. rsc.org

These transformations are of significant interest as they model potential surface-catalyzed reactions of hydrocarbons on metal surfaces. The study of these degradation pathways provides fundamental insights into the reactivity of organometallic species and the mechanisms of catalytic processes.

Interactive Data Table: Properties of Dimethylvinylarsine and Related Ligands

Isomerization Phenomena in Dimethylvinylarsine Metal Complexes

Isomerism is a fundamental concept in coordination chemistry where complexes with identical chemical formulas exhibit different arrangements of atoms. Geometric isomerism, specifically cis-trans isomerism, is particularly relevant for square planar and octahedral complexes, which are common geometries for transition metals coordinated to arsine ligands. wikipedia.orglibretexts.org This type of isomerism arises from the different possible spatial arrangements of ligands around the central metal ion. libretexts.orgnumberanalytics.com

In the context of dimethylvinylarsine as a ligand, consider a hypothetical square planar complex with the formula [MA₂B₂], where 'M' is a metal center and 'A' and 'B' are different ligands. If two dimethylvinylarsine ligands are coordinated to the metal, as in a complex like [PtCl₂(As(CH₃)₂(CH=CH₂))₂], two geometric isomers are possible:

Cis isomer: The two dimethylvinylarsine ligands (and similarly, the two chloride ligands) are positioned adjacent to each other, at a 90° angle.

Trans isomer: The two dimethylvinylarsine ligands are located on opposite sides of the metal center, at a 180° angle to each other.

These distinct spatial arrangements are not interconvertible by simple rotation and represent fundamentally different molecules with potentially different physical and chemical properties. libretexts.org Similarly, for an octahedral complex of the type [MA₄B₂], such as [Co(NH₃)₄(As(CH₃)₂(CH=CH₂))₂]⁺, cis and trans isomers can exist depending on whether the two dimethylvinylarsine ligands are adjacent or opposite to one another. wikipedia.org

While theoretically possible and expected based on the principles of coordination chemistry, specific studies detailing the synthesis and characterization of cis-trans isomers of dimethylvinylarsine metal complexes are not prominently featured in the surveyed literature. The potential for such isomerism, however, remains an important consideration in the design and study of new coordination compounds involving this ligand. The isomerization process itself can be influenced by factors such as the solvent, temperature, and the nature of the other ligands in the coordination sphere. rsc.orgpreprints.org

Catalytic Applications of Dimethylvinylarsine-Containing Organometallic Complexes

Organoarsine compounds, serving as ligands, play a crucial role in various catalytic processes. Their electronic and steric properties can be fine-tuned to enhance the activity and selectivity of metal catalysts in important organic transformations.

Role of Arsine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While phosphines have been the most widely used ligands in this field, arsine ligands are gaining significant attention as they can offer distinct advantages. conicet.gov.ar In several transition-metal-catalyzed reactions, arsines have been reported to be more suitable ligands than their phosphorus analogues. conicet.gov.ar

The efficacy of these reactions often depends on the electronic and structural properties of the ligands. Arsines are generally considered poorer donor ligands than phosphines, a property that can be advantageous. tandfonline.com The weaker σ-donation of the arsine ligand to the palladium center can accelerate the rate of cross-coupling, enabling reactions to proceed under milder conditions. thieme-connect.com This feature helps prevent side reactions, such as the isomerization of diene products that might occur at higher temperatures. thieme-connect.com

Research has demonstrated the utility of various arsine ligands in reactions like the Heck, Stille, and Suzuki-Miyaura couplings. hku.hk For instance, bulky triarylarsines have proven to be effective ligands in the palladium-catalyzed Heck reaction. bris.ac.ukcardiff.ac.uk More recent studies have focused on the systematic design of arsine ligands; a comprehensive investigation of 27 different arsine ligands with varied electronic and steric properties found that electron-deficient and bulky arsines, such as tris(o-trifluorotolyl)arsine, exhibited the highest efficiency in direct arylation reactions. acs.org To address the toxicity concerns associated with organoarsenic compounds, polymer-supported triphenylarsines have also been developed, allowing the ligand to be recovered and reused. thieme-connect.com

| Reaction Type | Arsine Ligand Example | Key Finding | Reference |

|---|---|---|---|

| Heck Coupling | Bulky Triarylarsines | Effective ligands for the reaction of aryl halides with n-butyl acrylate. A p-methoxy substituent improves arsine catalyst performance. | bris.ac.uk |

| Stille Coupling (Diene Synthesis) | Triphenylarsine (B46628) (AsPh₃) | Allows for coupling of enol triflates and vinyltributyltin at room temperature, preventing isomerization of the 1,3-diene product due to weak σ-donation. | thieme-connect.com |

| Direct Arylation | Tris(o-trifluorotolyl)arsine | This electron-deficient and bulky ligand showed the highest efficiency among 27 arsine ligands tested for the coupling of 2-propylthiophene (B74554) and 4-bromobenzotrifluoride. | acs.org |

| Aryl Halide Homocoupling | Polymer-Supported Triphenylarsine | Immobilized arsine acts as an effective ligand in Pd-catalyzed homocoupling, facilitating recovery of the toxic ligand. | thieme-connect.com |

Dimethylvinylarsine as a Catalyst or Ligand in Wittig-Type and Related Organoarsenic Transformations

The Wittig reaction, which uses phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes, has a direct arsenic analogue. libretexts.org This transformation involves the use of arsonium (B1239301) ylides (alkylidenearsoranes) and is often referred to as the Arsa-Wittig reaction. hku.hkresearchgate.net Organoarsines like dimethylvinylarsine can serve as precursors to the arsonium ylides required for these transformations. The general process involves the alkylation of the arsine to form an arsonium salt, followed by deprotonation with a strong base to generate the highly reactive ylide.

Arsonium ylides are typically more nucleophilic than their phosphonium counterparts because the zwitterionic resonance form makes a greater contribution, leading to a higher negative charge density on the carbon atom. hku.hk This enhanced nucleophilicity can lead to different reactivity patterns. For example, the reaction of arsonium ylides with aldehydes can yield both alkenes and epoxides, with the product ratio being dependent on the substituents at the arsenic center. epa.gov

A significant advancement in this area is the development of catalytic Arsa-Wittig reactions. The stoichiometric use of organoarsenic compounds raises concerns about atom economy and toxic byproducts. Catalytic versions address these issues by using a sub-stoichiometric amount of an arsine. The first catalytic Wittig-type reaction utilized tributylarsine as the catalyst, with triphenyl phosphite (B83602) acting as a terminal reductant to regenerate the active arsine from the arsine oxide byproduct. beilstein-journals.orgacs.org Subsequent work has employed silanes as reducing agents for the same purpose. mit.edu These catalytic systems demonstrate the potential for organoarsenic compounds to facilitate olefination reactions more efficiently and sustainably.

| Arsonium Ylide Precursor | Carbonyl Compound | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Diallyldiphenylarsonium bromide | Aliphatic Aldehydes | Terminal (E)-1,3-Dienes | Efficient transformation with high E-selectivity (E/Z ratios from 90:10 to 97:3). | nih.gov |

| Benzyl(allyl)diphenylarsonium bromide | Aldehydes | Alkenes | Demonstrates chemoselectivity; the benzyl (B1604629) group is transferred preferentially over the allyl group in the olefination reaction. | nih.gov |

| Triphenylarsonium methylide | Aldehydes | Alkenes and/or Epoxides | Product distribution between alkene and epoxide is influenced by the substituents on the arsenic atom. | epa.gov |

| Tributylarsine (Catalyst) | Aldehydes | Alkenes | First example of a catalytic Wittig-type reaction using an arsine catalyst with a stoichiometric phosphite reductant. | beilstein-journals.orgacs.org |

Reactivity and Mechanistic Investigations of Dimethylvinylarsine

Reactivity at the Vinyl Moiety

The vinyl group in dimethylvinylarsine is susceptible to reactions typical of alkenes, but its reactivity is modulated by the presence of the adjacent dimethylarsino (B13797298) group. This section details investigations into addition reactions, radical pathways, and cycloadditions involving this functional group.

Intramolecular Hydrogen Atom Transfer to the Arsenic Center

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry, enabling the relocation of a radical center within a molecule to an otherwise unreactive position. researchgate.net Such transfers, particularly 1,5-HAT processes, are well-documented for generating stable carbon-centered radicals from heteroatom-centered radicals. researchgate.netnih.gov These reactions often proceed with high regioselectivity and are a powerful tool in C-H functionalization. researchgate.net

In the context of dimethylvinylarsine, a theoretical intramolecular HAT could involve the abstraction of a hydrogen atom from one of the methyl groups by the vinyl group, mediated by the arsenic center. However, direct evidence for such a hydrogen atom transfer specifically to the arsenic center in isolated dimethylvinylarsine is not extensively documented in current chemical literature. While HAT processes involving allenes and boronate complexes have been studied nih.govrsc.org, the specific kinetics and thermodynamics of a similar pathway involving an arsenic center remain a subject for further investigation.

Radical Pathways and Intermediates Involving the Vinyl Group of Dimethylvinylarsine

The vinyl group of dimethylvinylarsine is a potential site for radical addition reactions. The general field of hydroarsination, the addition of an As-H bond across a double or triple bond, can proceed through radical mechanisms, particularly for unactivated substrates. acs.org This suggests that the vinyl moiety in dimethylvinylarsine can be susceptible to attack by radical species.

Studies on the thermal degradation of dimethylvinylarsine when coordinated to metal clusters, such as triosmium clusters, have provided insight into related radical processes. Upon heating, cleavage of the arsenic-carbon (vinyl) bond can occur, leading to the formation of coordinated bridging vinyl (–CH=CH₂) and arsino (–AsMe₂) groups. soton.ac.uk Further transformation through hydrogen transfer can yield vinylidene intermediates (=C=CH₂). soton.ac.uk These transformations highlight the accessibility of pathways involving the vinyl group under thermal conditions, which likely proceed via radical intermediates on the metal framework.

Table 1: Intermediates in Thermal Degradation of a Coordinated Dimethylvinylarsine Complex

| Precursor Complex | Conditions | Key Intermediates/Products | Observation Source |

| [Os₃(CO)₁₁{AsMe₂(CHCH₂)}] | Refluxing hydrocarbon solvent | [Os₃(CO)₁₀(CHCH₂)(AsMe₂)] | Spectroscopic Evidence soton.ac.uk |

| [Os₃(CO)₁₀(CHCH₂)(AsMe₂)] | Higher Temperatures | Vinylidene Adduct | Spectroscopic Evidence soton.ac.uk |

Cycloaddition Reactions and Nitrogen Heterocycle Formation (Analogous to Vinyl Azides)

Cycloaddition reactions are powerful, atom-economical methods for the synthesis of cyclic compounds. youtube.com In these reactions, two π-systems combine to form a ring through the simultaneous formation of two new sigma bonds. youtube.comyoutube.com A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which is widely used to form six-membered rings. youtube.com Another important class is the [3+2] cycloaddition, which is a common method for synthesizing five-membered heterocycles.

The formation of nitrogen heterocycles often utilizes starting materials like vinyl azides, which can react with alkenes in [3+2] photocycloadditions. This reaction proceeds through the generation of a vinyl nitrene intermediate, which then adds across the double bond of the reaction partner. While this pathway is established for vinyl azides, the analogous participation of dimethylvinylarsine in cycloaddition reactions to form arsenic-containing heterocycles is not well-documented. Although theoretically plausible, the reactivity of the vinylarsine (B14440546) π-system in concerted cycloaddition reactions remains an area requiring more extensive research. For comparison, related compounds such as vinyl sulfenes, generated from the thermolysis of thiete 1,1-dioxides, are known to undergo Diels-Alder type cycloadditions. researchgate.net

Reactivity at the Arsenic Center

The arsenic atom in dimethylvinylarsine, with its available lone pair of electrons and its position in Group 15, is the primary site for redox chemistry and the formation of hypervalent species such as arsonium (B1239301) ylides.

Oxidation and Reduction Chemistry of Dimethylvinylarsine and its Derivatives

Tertiary arsines, such as dimethylvinylarsine, are readily oxidized. The lone pair on the arsenic atom can be oxidized to form an arsine oxide (R₃As=O). This transformation is a common reaction for triorganoarsines. The reverse reaction, the reduction of an arsine oxide back to the corresponding arsine, can also be achieved using appropriate reducing agents. This redox chemistry is central to the application of arsines in various synthetic transformations.

While specific studies detailing the oxidation and reduction of isolated dimethylvinylarsine are limited, related compounds provide insight. For instance, arsenocholine, a trimethylated arsenic compound, can be demethylated, a process involving the chemistry at the arsenic center. archive.org The general reactivity pattern suggests that dimethylvinylarsine would be sensitive to atmospheric oxygen and other oxidizing agents, likely converting to dimethylvinylarsine oxide.

Table 2: General Redox Reactions at an Arsenic Center

| Reaction Type | General Reactants | General Products |

| Oxidation | Tertiary Arsine (R₃As) + Oxidizing Agent | Arsine Oxide (R₃As=O) |

| Reduction | Arsine Oxide (R₃As=O) + Reducing Agent | Tertiary Arsine (R₃As) |

Generation and Transformations of Arsonium Ylides Derived from Vinylarsines

Arsonium ylides (R₃As=CR'₂) are arsenic analogs of phosphonium (B103445) ylides and are important reagents in organic synthesis, particularly in reactions analogous to the Wittig reaction. They are typically prepared from the corresponding arsonium salt, which is formed by the quaternization of a tertiary arsine with an alkyl halide. The arsonium salt is then deprotonated with a base to generate the ylide.

While the direct synthesis of an ylide from dimethylvinylarsine is not detailed, the transformations of related arsonium ylides demonstrate their synthetic utility. Stabilized arsonium ylides have been shown to react with acetylenic esters, such as methyl propiolate. This reaction does not result in a simple Wittig-type olefination but instead proceeds via a net insertion of the alkyne into the As=C bond. This leads to the formation of a new, more complex β,γ-unsaturated arsonium ylide. rsc.org In some cases, these new ylides can undergo further intramolecular cyclization to yield highly substituted benzene (B151609) derivatives. rsc.org

Table 3: Reaction of a Stabilized Arsonium Ylide with an Acetylenic Ester

| Ylide Reactant | Alkyne Reactant | Solvent | Primary Product (Isomeric Mixture) | Reference |

| Ph₃As=CHCO₂Et | HC≡CCO₂Me | Benzene | Ph₃As=C(CO₂Et)CH=CHCO₂Me | rsc.org |

This reactivity highlights a key transformation pathway available to ylides derived from vinylarsines, showcasing their potential in constructing complex organic scaffolds.

Comprehensive Mechanistic Studies of Dimethylvinylarsine Transformations

The reactivity of dimethylvinylarsine is characterized by its participation in a variety of chemical transformations, including thermal degradation in the presence of metal clusters and cycloaddition reactions. Mechanistic studies have provided insights into the pathways of these transformations, revealing the formation of various intermediates and final products.

The thermal decarbonylation of [Os₃(CO)₁₁{AsMe₂(CH=CH₂)}] in refluxing hydrocarbon solvents serves as a key example of dimethylvinylarsine's reactivity. researchgate.net This process leads to the formation of new osmium clusters, including [Os₃(CO)₁₀(CH=CH₂)(AsMe₂)] and [Os₃H(CO)₉(C₂H)(AsMe₂)]. researchgate.net Further heating of these products results in the formation of [Os₃H(CO)₉(C≡CH)(AsMe₂)]. dissercat.comdissercat.com The transformation involves the cleavage of the arsenic-carbon bond and subsequent reactions of the vinyl group on the triosmium cluster. researchgate.netsoton.ac.uk

Detailed mechanistic investigations have shown that the thermal degradation of dimethylvinylarsine on a triosmium cluster can lead to bridging vinyl, vinylidene, and acetylene (B1199291) ligands. dissercat.comdissercat.com The selection of solvents plays a crucial role in these reactions, allowing for the isolation and identification of different complexes. For instance, in certain solvents, a complex resulting from As-C cleavage with independent Tig-vinyl and -arsino groups can be identified. soton.ac.uk In other conditions, a vinylidene adduct can be formed through further decarbonylation and hydrogen transfer. soton.ac.uk This vinylidene adduct can then isomerize at higher temperatures. soton.ac.uk

The following table summarizes the key transformations and products observed during the thermal degradation of dimethylvinylarsine on a triosmium cluster:

| Reactant | Conditions | Major Products | Intermediate Species |

| [Os₃(CO)₁₁{AsMe₂(CH=CH₂)}] | Refluxing hydrocarbon solvents | [Os₃(CO)₁₀(CH=CH₂)(AsMe₂)], [Os₃H(CO)₉(C₂H)(AsMe₂)] | Bridging vinyl and arsino groups |

| [Os₃(CO)₁₀(CH=CH₂)(AsMe₂)] | Further heating | [Os₃H(CO)₉(C≡CH)(AsMe₂)] | Vinylidene adduct |

Dimethylvinylarsine can also participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgumich.edu While specific studies on the cycloaddition reactions of dimethylvinylarsine are not extensively detailed in the provided search results, the general principles of cycloaddition can be applied. libretexts.orgumich.eduresearchgate.net In a typical [4+2] cycloaddition (Diels-Alder reaction), a diene reacts with a dienophile. libretexts.org Given its vinyl group, dimethylvinylarsine could potentially act as a dienophile. ontosight.ai The reactivity in such reactions would be influenced by the electronic properties of the substituents on both the diene and the dienophile. libretexts.orgnih.gov

The table below outlines the expected components in a hypothetical Diels-Alder reaction involving dimethylvinylarsine:

| Reaction Type | Diene | Dienophile | Potential Product |

| [4+2] Cycloaddition | Electron-rich diene | Dimethylvinylarsine (electron-withdrawing or -donating character of the dimethylarsino group would be a factor) | Substituted cyclohexene (B86901) derivative |

Further research would be necessary to fully elucidate the specific mechanisms and outcomes of dimethylvinylarsine in various cycloaddition reactions.

Computational and Theoretical Studies on Dimethylvinylarsine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide profound insight into the electronic makeup of a molecule, governing its stability, reactivity, and spectroscopic properties. typepad.comelectronicsandbooks.com For dimethylvinylarsine, such studies would elucidate the distribution of electrons and the nature of its molecular orbitals.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nii.ac.jp The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ed.ac.uk

For dimethylvinylarsine, the HOMO is expected to be primarily localized on the arsenic atom's lone pair of electrons, with some contribution from the vinyl group's π-system. The LUMO is anticipated to be the π* (antibonding) orbital of the C=C double bond. Electron-donating methyl groups would raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted vinylarsine (B14440546).

Computational studies on analogous compounds provide reference points for these energies. For instance, theoretical analysis of arsine (AsH₃) and its interaction with other molecules shows it has a high capacity to donate electrons due to its negative chemical potential. mdpi.com In one study, the adsorption of arsine onto a surface resulted in a significant energy release of -53.03 kcal/mol, indicating a strong interaction driven by its electron-donating nature. mazums.ac.ir The HOMO-LUMO gap is a key determinant of this reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of Arsine and Related Compounds Note: These values are from different studies and computational levels and are for illustrative comparison.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Arsine (AsH₃) | -10.04 | 2.45 | 12.49 | mdpi.com (Calculated) |

| Vinylphosphine | -8.31 | 0.47 | 8.78 | d-nb.info (Calculated) |

| Tributylphosphine | -6.22 | -0.42 | 5.8 | researchgate.net (Calculated) |

This table is interactive. Click on the headers to sort.

A smaller HOMO-LUMO gap generally implies higher reactivity. ed.ac.uk The presence of the vinyl group in vinylphosphine significantly narrows the gap compared to a simple arsine, suggesting that the vinyl group in dimethylvinylarsine would also contribute to enhanced reactivity.

Investigations into Aromaticity and Electron Delocalization in Conjugated Vinylarsine Systems

Conjugation refers to the delocalization of π-electrons across adjacent p-orbitals, which typically enhances molecular stability. numberanalytics.comwikipedia.org In dimethylvinylarsine, the vinyl group (CH₂=CH-) connected to the arsenic atom forms a simple conjugated system. The p-orbitals of the double bond can overlap with the p-type lone pair orbital on the arsenic atom. This delocalization, while limited, influences the molecule's electronic structure and reactivity. typepad.com

While dimethylvinylarsine itself is not aromatic, the principles of electron delocalization can be explored more deeply in cyclic arsenic compounds, such as arsabenzene (B1221053) (a benzene (B151609) ring with one carbon replaced by an arsenic atom). Computational studies on these arsenic heterocycles provide insight into how an arsenic atom participates in a π-system.

Studies using magnetic criteria for aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), show that arsabenzene is aromatic, though less so than benzene or its nitrogen analog, pyridine. researchgate.netresearchgate.net The aromaticity is found to decrease as the heteroatom gets heavier (from nitrogen to phosphorus to arsenic). researchgate.netresearchgate.net This indicates that while arsenic can participate in π-delocalization, its ability to do so is less effective than that of lighter p-block elements.

Table 2: Aromaticity Indices for Benzene and Heterocyclic Analogues NICS(1) is the NICS value calculated 1 Å above the ring center; more negative values indicate stronger aromaticity.

| Compound | Aromaticity Index (NICS(1)zz, ppm) | Source |

| Benzene | -36.1 | researchgate.net (Calculated) |

| Pyridine (Nitrogen) | -33.6 | researchgate.net (Calculated) |

| Phosphabenzene (Phosphorus) | -25.2 | researchgate.net (Calculated) |

| Arsabenzene (Arsenic) | -22.3 | researchgate.net (Calculated) |

This table is interactive. Click on the headers to sort.

This trend suggests that in dimethylvinylarsine, the delocalization between the arsenic lone pair and the vinyl π-bond would be modest, leading to a partial double bond character in the As-C bond but without the significant stabilization seen in highly aromatic systems.

Conformational Analysis and Potential Energy Surfaces of Dimethylvinylarsine

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. mdpi.com A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry, allowing for the identification of stable conformers (energy minima) and the barriers to rotation between them (saddle points). d-nb.inforesearchgate.net

For dimethylvinylarsine, key rotations would occur around the As-C(vinyl) bond and the As-C(methyl) bonds. A crucial study on the parent compound, vinylarsine (CH₂=CHAsH₂), using gas-phase electron diffraction and quantum chemical calculations, revealed the existence of two stable conformers: syn and anti. ed.ac.uk

In the syn conformer, the AsH₂ group is eclipsed with respect to the C=C double bond. In the anti conformer, it is staggered. The study found the syn conformer to be the more stable of the two, which is contrary to what is typically seen in analogous vinylamines and vinylphosphines where the anti conformer is often preferred. This preference in vinylarsine is attributed to subtle electronic and steric effects specific to the larger arsenic atom.

For dimethylvinylarsine, the presence of bulkier methyl groups instead of hydrogen atoms would significantly alter the potential energy surface. Steric hindrance between the methyl groups and the vinyl group would likely increase the energy of the syn conformer, potentially making the anti conformer more stable or leading to a different set of low-energy conformers.

Table 3: Key Structural Parameters of Vinylarsine from Experiment and Calculation

| Parameter | Experimental Value (rh1) | Calculated Value (MP2) |

| r(As-C) | 195.1(1) pm | 194.8 pm |

| r(C=C) | 133.8(2) pm | 133.9 pm |

| ∠(C-C-As) | 119.4(2)° | 120.0° |

| syn Conformer Abundance | ~65% | - |

| anti Conformer Abundance | ~35% | - |

Source: Molecular structures of vinylarsine, vinyldichloroarsine and arsine studied by gas-phase electron diffraction and quantum chemical calculations. ed.ac.uk

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react and for mapping the energetic landscape of a reaction, including transition states and intermediates. longdom.orgopentextbc.ca

Determination of Energy Barriers and Transition State Structures

A chemical reaction proceeds from reactants to products via a high-energy transition state. savemyexams.com The energy required to reach this point is the activation energy or energy barrier, which determines the reaction rate. longdom.org Computational methods can locate the geometry of transition states and calculate these barriers. e3s-conferences.org

For dimethylvinylarsine, two primary sites of reactivity are the vinyl group and the arsenic atom.

Vinyl Group Reactivity: The C=C double bond is susceptible to electrophilic addition reactions. libretexts.orgmsu.edu An electrophile would attack the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The stability of the intermediate carbocation determines the reaction's regioselectivity (Markovnikov's rule). msu.edu

Arsenic Atom Reactivity: The lone pair on the arsenic atom makes it nucleophilic and susceptible to oxidation or coordination to electrophiles, such as metal centers.

While specific energy barriers for dimethylvinylarsine reactions are not available, studies on related systems are illustrative. For example, the calculated energy barrier for a proton transfer step in a reaction involving a vinylphosphine oxide was found to be 10.0 kcal/mol, which is a relatively low barrier, indicating a facile process. researchgate.net In electrophilic additions to alkenes, the activation energy of the first step (formation of the carbocation) is typically rate-determining. libretexts.org

Table 4: Illustrative Calculated Activation Energies for Related Reactions These values are for different reaction types and are shown for conceptual purposes.

| Reaction System | Reaction Step | Activation Energy (kcal/mol) | Source |

| Uricase-catalyzed oxidation | Proton transfer to activate O₂ | 10.0 | researchgate.net |

| TBAF-mediated cyclization | Boat-like transition state | 9.1 | e3s-conferences.org |

| Amide hydrolysis | Nucleophilic attack | ~18.1 | researchgate.net |

This table is interactive. Click on the headers to sort.

Theoretical Modeling of Ligand-Metal Interactions in Dimethylvinylarsine Complexes

Dimethylvinylarsine is expected to be an effective ligand in transition metal chemistry, similar to other arsines and phosphines. researchgate.net It can bind to a metal center (M) in several ways:

σ-donation: The primary mode of interaction is the donation of the arsenic lone pair electrons to an empty orbital on the metal, forming a strong M-As σ-bond.

π-backbonding: The metal can donate electron density from its d-orbitals back into the empty π* orbitals of the vinyl group. This interaction strengthens the metal-ligand bond and is a key feature of many organometallic complexes.

Computational modeling, particularly using Density Functional Theory (DFT), can quantify these interactions. ntu.edu.sgnih.gov Calculations can determine bond dissociation energies, analyze the composition of the molecular orbitals involved in bonding, and predict the geometric and electronic structure of the resulting complex. orientjchem.orgnih.gov

Studies on related arsine and phosphine (B1218219) complexes provide valuable insights. For example, calculations on tris(2-pyridyl)arsine Cu(I) complexes show that the HOMO is composed of metal and halide d-orbitals, while the LUMO is located on the ligand's π-system, indicating a charge-transfer character typical for emissive complexes. mdpi.com The binding energy of arsine to an NADPH molecule was calculated to be a substantial -53.03 kcal/mol, highlighting the strong affinity of arsenic for coordination. mazums.ac.ir DFT calculations on heterodinuclear complexes containing arsenic and palladium or platinum have been used to investigate stabilization energies and changes in electronic structure upon ligand binding. rsc.org These studies confirm that arsines form stable complexes with significant covalent character in their bonding. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become an indispensable tool in the structural elucidation of novel and existing chemical entities. For organoarsenic compounds like dimethylvinylarsine, where experimental data may be scarce or complex to interpret, theoretical calculations provide a powerful means to predict and verify molecular structures.

Methodological Approaches

The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT). nih.govnih.gov DFT methods have demonstrated considerable accuracy in predicting the magnetic shielding tensors of various nuclei at a relatively low computational cost, making them suitable for a wide range of organic and organometallic species. nih.gov For organoarsenic compounds, non-relativistic DFT methods have been shown to successfully model their NMR spectra. nih.gov However, for heavier atoms like arsenic, relativistic effects, particularly spin-orbit coupling, can have a noticeable impact on the chemical shifts of neighboring nuclei, especially ¹³C, and their inclusion in calculations can lead to more accurate predictions. nih.govresearchgate.net

The general workflow for predicting NMR spectra involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a suitable DFT functional and basis set.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for this purpose.

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample_ = σ_ref_ - σ_sample_

Predicted NMR Data for Dimethylvinylarsine

Predicted ¹H NMR Chemical Shifts for Dimethylvinylarsine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| As-CH₃ | 1.1 - 1.3 | Singlet | - |

| =CH₂ (geminal) | 5.3 - 5.6 | Doublet of Doublets | J(H-H_trans) = 18-20, J(H-As) = ~2 |

| =CH₂ (cis) | 5.7 - 6.0 | Doublet of Doublets | J(H-H_gem_) = ~2, J(H-As) = ~7 |

| =CH (trans) | 6.1 - 6.4 | Doublet of Doublets | J(H-H_cis_) = 12-14, J(H-As) = ~15 |

This interactive table showcases the anticipated proton NMR signals for dimethylvinylarsine. The vinyl protons are expected to exhibit complex splitting patterns due to geminal, cis, and trans H-H couplings, as well as coupling to the arsenic atom.

Predicted ¹³C NMR Chemical Shifts for Dimethylvinylarsine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| As-CH₃ | 10 - 15 |

| =CH₂ | 130 - 135 |

| =CH-As | 140 - 145 |

This interactive table illustrates the expected carbon-13 NMR chemical shifts. The vinyl carbons are predicted to resonate in the downfield region typical for sp²-hybridized carbons.

Research Findings from Related Organoarsenic Compounds

Computational studies on other organoarsenic compounds, such as the natural product arsenicin A and various synthetic polyarsenicals, have demonstrated the robustness of DFT calculations in this area. nih.govnih.govresearchgate.net For instance, a comprehensive study on a series of O- and S-polyarsenicals highlighted the best-performing DFT functionals and basis sets for accurately predicting ¹H and ¹³C chemical shifts. nih.gov These studies reinforce the predictive power of computational methods and their ability to differentiate between viable alternative structures, which was crucial in confirming the adamantane-like structure of arsenicin A. nih.govresearchgate.net The findings from these related compounds provide a strong foundation for applying similar computational methodologies to predict and analyze the spectroscopic properties of dimethylvinylarsine with a high degree of confidence.

Environmental Occurrence, Transformation, and Analytical Detection of Dimethylvinylarsine

Environmental Distribution and Pathways of Dimethylvinylarsine (e.g., Aquatic Systems)

Dimethylvinylarsine is a volatile organoarsenic compound, and its presence in the environment is not as widely documented as other arsenic species. Reports on the occurrence of volatile arsenic compounds in aquatic environments are still relatively uncommon, and their quantification has been challenging. montana.edu However, the formation of various volatile arsenicals, such as arsine and methylated arsines, is known to occur in both terrestrial and aquatic systems through microbial activity. nih.gov It is plausible that dimethylvinylarsine could be formed as an intermediate or a byproduct in these biogeochemical cycles of arsenic.

In aquatic environments, sediments often act as a reservoir for arsenic. mdpi.com Under certain anaerobic conditions, microbial communities in these sediments can transform inorganic arsenic into methylated and other volatile forms. nih.gov These volatile compounds can then be released into the water column and potentially into the atmosphere. While direct measurements of dimethylvinylarsine in aquatic systems are scarce, its potential distribution would likely be governed by its volatility and the microbial activity in a given environment. The transfer of volatile arsenicals from the hydrosphere to the atmosphere is a recognized pathway in the environmental cycling of arsenic. montana.edu

Environmental Transformation and Degradation Pathways

The persistence and fate of dimethylvinylarsine in the environment are determined by various abiotic and biotic transformation and degradation processes.

Abiotic Degradation Mechanisms (e.g., Photo-oxidation, Hydrolysis, Thermal Processes)

Abiotic degradation involves non-biological processes that can break down chemical compounds.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of organoarsenic compounds towards hydrolysis can vary. For some organoarsenic compounds containing an arsenic-chlorine bond, hydrolysis is reported to be a slow process. nih.gov The carbon-arsenic bond in dimethylvinylarsine might also be susceptible to hydrolysis under certain environmental conditions, although specific kinetic data are not available. The hydrolysis of arsenic trichloride, an inorganic arsenic compound, yields arsenous acid and hydrochloric acid. wikipedia.org

Thermal Processes: Thermal degradation of dimethylvinylarsine has been observed in specific laboratory settings. For instance, its degradation in triosmium clusters has been studied, indicating that the compound can break down under elevated temperatures to form other chemical structures. While these conditions are not directly representative of typical environmental settings, they demonstrate the potential for thermal decomposition of the molecule.

Biotic Transformation Processes (e.g., Microbial Metabolism, Demethylation)

Biotic transformations are mediated by living organisms, primarily microorganisms.

Microbial Metabolism: Microorganisms play a crucial role in the transformation of arsenic compounds in the environment. nih.goveagri.org They can metabolize various organic and inorganic arsenic species. It is plausible that certain microbial populations could utilize dimethylvinylarsine as a substrate, leading to its transformation. Microbial transformation of minerals and other elements in the soil is a well-established phenomenon. wur.nlmdpi.com

Demethylation: A key biotic transformation process for methylated arsenicals is demethylation, where methyl groups are removed from the arsenic atom. This process has been observed for other organoarsenic compounds and is carried out by various microbial communities. The removal of the dimethylarsinyl group from dimethylvinylarsine would lead to the formation of other arsenic-containing compounds and ethene.

Advanced Analytical Methodologies for Environmental Detection and Quantification

The accurate detection and quantification of dimethylvinylarsine in environmental samples require sensitive and specific analytical techniques due to its likely low concentrations and volatile nature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semivolatile Organoarsenicals

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. longdom.orglabcompare.comresearchgate.net Given that dimethylvinylarsine is a volatile compound, GC-MS is a highly suitable method for its detection and quantification. In this technique, the volatile compounds in a sample are first separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification. The high sensitivity and specificity of GC-MS make it an essential tool for monitoring trace levels of environmental pollutants. labcompare.com

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Description | Relevance for Dimethylvinylarsine Analysis |

| Column | A capillary column with a specific stationary phase separates compounds based on their physicochemical properties. | A non-polar or mid-polar column would likely be suitable for separating the volatile and relatively non-polar dimethylvinylarsine from other sample components. |

| Carrier Gas | An inert gas (e.g., helium, nitrogen) that carries the sample through the column. | Helium is a common choice for its inertness and efficiency. |

| Injector Temperature | The temperature at which the sample is vaporized and introduced into the column. | Must be high enough to ensure complete volatilization of dimethylvinylarsine without causing thermal degradation. |

| Oven Temperature Program | A specific temperature gradient applied to the column to facilitate the separation of compounds with different boiling points. | A programmed temperature ramp would be necessary to effectively separate dimethylvinylarsine from other volatile compounds in a complex environmental sample. |

| Mass Spectrometer Detector | Detects and fragments the eluted compounds, generating a mass spectrum. | Can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds like dimethylvinylarsine. |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-performance liquid chromatography (HPLC) is a primary technique for separating non-volatile or thermally unstable compounds. nih.gov Direct analysis of a highly volatile compound like dimethylvinylarsine by HPLC is generally not feasible. However, HPLC could potentially be used for its analysis after a process called derivatization. drawellanalytical.comsigmaaldrich.comjasco-global.com Derivatization involves chemically modifying the analyte to make it less volatile and more suitable for HPLC separation and detection. sigmaaldrich.com For instance, the analyte could be reacted with a reagent to form a stable, non-volatile derivative that can be readily analyzed by HPLC coupled with a sensitive detector, such as a mass spectrometer (LC-MS) or a UV-Vis detector. jasco-global.comresearchgate.net

Table 2: Potential HPLC Derivatization and Analysis

| Step | Description | Application to Dimethylvinylarsine |

| Derivatization | Chemical reaction to modify the analyte. | Dimethylvinylarsine could potentially be reacted with a thiol-containing reagent to form a stable, non-volatile thioarsenite derivative. |

| HPLC Separation | The derivatized analyte is separated from other sample components on an HPLC column. | A reversed-phase C18 column is commonly used for the separation of a wide range of organic compounds. |

| Detection | The separated derivative is detected by a sensitive detector. | A mass spectrometer (MS) would provide high selectivity and sensitivity for the detection of the derivatized dimethylvinylarsine. A UV-Vis detector could also be used if the derivative has a suitable chromophore. |

Specialized Techniques for Trace Level Analysis (e.g., Mass Fragmentography with Deuterium-Labeled Analogues)

The accurate quantification of dimethylvinylarsine at trace levels in environmental samples presents a significant analytical challenge due to its volatility and the complexity of environmental matrices. To achieve the required sensitivity and selectivity, specialized analytical techniques are employed, with mass fragmentography, particularly when coupled with the use of deuterium-labeled internal standards, being a powerful approach.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds like dimethylvinylarsine. mdpi.com In this method, the sample is introduced into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Mass Fragmentography (Selected Ion Monitoring - SIM)

To enhance sensitivity for trace analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, also known as mass fragmentography. Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, in this case, dimethylvinylarsine. This targeted approach significantly increases the signal-to-noise ratio, allowing for much lower detection limits compared to a full-scan analysis. usda.gov

Deuterium-Labeled Analogues as Internal Standards

The use of stable isotope-labeled internal standards, such as deuterium-labeled dimethylvinylarsine, is considered the 'gold standard' for quantitative analysis in mass spectrometry. floridahealth.govacanthusresearch.com An internal standard is a compound that is chemically similar to the analyte but has a different mass. It is added to the sample in a known quantity before any sample preparation or analysis steps.

The deuterium-labeled analogue of dimethylvinylarsine would co-elute from the gas chromatograph with the unlabeled native compound. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it will produce a distinct signal in the mass spectrometer. sigmaaldrich.com By comparing the response of the native analyte to that of the known amount of the internal standard, any loss of analyte during sample preparation and analysis can be accurately corrected for, leading to highly precise and accurate quantification. europa.eu The stability of the deuterium label is crucial, and it should be positioned on non-exchangeable sites within the molecule to prevent loss or exchange with protons from the sample matrix. acanthusresearch.com

The table below illustrates the principle of using a deuterium-labeled internal standard in GC-MS analysis.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purpose |

| Dimethylvinylarsine | 132 (for ⁷⁵As) | e.g., 105, 77, 52 | Analyte |

| Deuterated Dimethylvinylarsine | >132 (e.g., d₃-dimethylvinylarsine) | Shifted accordingly | Internal Standard for Quantification |

Note: The exact mass-to-charge ratios (m/z) would depend on the specific fragmentation pattern of dimethylvinylarsine and the number and position of deuterium labels on the internal standard.

Optimization of Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The successful analysis of dimethylvinylarsine from complex environmental matrices such as soil, water, and air is critically dependent on the sample preparation and extraction protocols. The primary goals of these procedures are to efficiently isolate the analyte from interfering matrix components and to pre-concentrate it to a level suitable for detection by the analytical instrument. researchgate.net Given the volatile nature of dimethylvinylarsine, methods that minimize analyte loss are paramount.

Extraction from Water Samples

For aqueous matrices, several techniques can be optimized for the extraction of volatile organoarsenic compounds:

Purge-and-Trap (P&T): This is a highly effective method for volatile compounds in water. An inert gas is bubbled through the water sample, stripping the volatile dimethylvinylarsine, which is then trapped on a sorbent material. The trap is subsequently heated to release the analyte into the GC-MS system. cdc.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the headspace above the water sample or directly immersed in it, allowing the dimethylvinylarsine to adsorb to the coating. The fiber is then transferred to the heated injection port of the GC for desorption and analysis. nih.govdeswater.comhelsinki.fi Optimization of SPME involves selecting the appropriate fiber coating, extraction time, and temperature.

Extraction from Soil and Sediment Samples

Extracting volatile compounds from solid matrices like soil and sediment is more challenging.

Headspace Analysis: In static headspace analysis, the soil sample is placed in a sealed vial and heated to a specific temperature to allow the volatile dimethylvinylarsine to partition into the gas phase above the sample. A portion of this headspace is then injected into the GC-MS. Dynamic headspace analysis is similar to the purge-and-trap technique for water.

Solvent Extraction: While less ideal for highly volatile compounds due to potential losses, solvent extraction can be employed. The choice of solvent is critical and should be optimized for extraction efficiency while minimizing co-extraction of interfering substances. rsc.orgumass.edu Subsequent clean-up steps are often necessary.

The following table summarizes key parameters for the optimization of extraction protocols for dimethylvinylarsine.

| Matrix | Extraction Technique | Key Optimization Parameters |

| Water | Purge-and-Trap | Purge gas flow rate, purge time, trap material, desorption temperature |

| Water | Solid-Phase Microextraction (SPME) | Fiber coating, extraction time, temperature, agitation, pH |

| Soil/Sediment | Headspace Analysis | Incubation temperature, incubation time, sample-to-headspace volume ratio |

| Soil/Sediment | Solvent Extraction | Solvent type, extraction time, temperature, agitation method |

Development of Environmental Monitoring Strategies for Dimethylvinylarsine

Effective environmental monitoring strategies are essential for understanding the sources, transport, and potential impact of dimethylvinylarsine. A comprehensive monitoring program should be designed based on a thorough risk assessment and should include clear objectives, sampling protocols, analytical methods, and data interpretation procedures. researchgate.netnih.gov

Key Components of a Monitoring Strategy:

Site Selection: Monitoring sites should be strategically chosen based on potential sources of dimethylvinylarsine, such as industrial areas, waste disposal sites, or areas with known arsenic contamination where biovolatilization may occur. rsc.orgnih.gov

Sampling Frequency and Duration: The frequency and duration of sampling should be sufficient to capture temporal variations in dimethylvinylarsine concentrations, which may be influenced by factors such as temperature, microbial activity, and industrial processes.

Matrix Selection: Monitoring should encompass various environmental compartments where dimethylvinylarsine may be present, including ambient air, soil gas, surface water, and groundwater. thermofisher.com

Sampling Techniques: Standardized sampling methods are crucial for data comparability. For air monitoring, active sampling using sorbent tubes or passive sampling devices can be employed. cdc.govepa.gov Water and soil samples should be collected in appropriate containers and stored under conditions that minimize analyte loss or degradation.

Analytical Methods: The use of validated and sensitive analytical methods, such as those described in the preceding sections, is fundamental to a reliable monitoring program. benthamopen.com

Data Analysis and Interpretation: Monitoring data should be analyzed to identify trends, assess compliance with any regulatory guidelines, and evaluate the effectiveness of any remediation or control measures. rsc.org

Emerging Technologies for Real-Time Monitoring

While laboratory-based analysis provides high accuracy, there is a growing interest in the development of field-portable and real-time monitoring systems for hazardous volatile compounds. nih.govacs.org Technologies such as portable GC-MS systems and specialized sensors could potentially be adapted for the on-site detection of dimethylvinylarsine, providing immediate data for rapid response and decision-making. researchgate.netresearchgate.net

The following table outlines a hypothetical framework for an environmental monitoring plan for dimethylvinylarsine.

| Monitoring Component | Strategy |

| Objective | To assess the concentration of dimethylvinylarsine in the air and soil near a hazardous waste site. |

| Sampling Locations | Transects extending from the boundary of the waste site. |

| Matrices | Ambient air, soil gas. |

| Sampling Frequency | Quarterly for one year to assess seasonal variations. |

| Sampling Method | Active air sampling using sorbent tubes; collection of soil gas using dedicated probes. |

| Analytical Method | GC-MS with a deuterium-labeled internal standard. |

| Action Levels | Pre-defined concentration thresholds that trigger further investigation or remedial action. |

Q & A

Q. What are the standard synthetic routes for dimethylvinylarsine, and how can purity be validated?

Dimethylvinylarsine is typically synthesized via organoarsenic reactions, such as the alkylation of arsenic trichloride with methylvinyl reagents. A methodological approach includes:

- Step 1 : React arsenic trichloride with methylvinylmagnesium bromide under inert conditions (argon/nitrogen atmosphere) at −78°C to prevent side reactions .

- Step 2 : Purify the crude product using fractional distillation or column chromatography to isolate the target compound .

- Validation : Confirm purity via gas chromatography (GC) paired with mass spectrometry (MS) to detect volatile impurities. Elemental analysis (C, H, As) ensures stoichiometric consistency .

Table 1 : Key Characterization Techniques

| Technique | Purpose | Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure | H, C, As shifts |

| GC-MS | Identify volatile impurities | Retention time, m/z ratios |

| Elemental Analysis | Verify stoichiometry | %C, %H, %As deviation (<0.3%) |

Q. Which safety protocols are critical when handling dimethylvinylarsine?

Due to its toxicity and volatility, researchers must:

- Use glove boxes or fume hoods with HEPA filters to prevent inhalation .

- Equip labs with arsine-specific detectors (e.g., electrochemical sensors) for real-time monitoring .

- Store the compound in sealed, inert-material containers under refrigeration (−20°C) to inhibit degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize arsenic-related side products?

- Design of Experiments (DOE) : Use response surface methodology (RSM) to evaluate variables (temperature, stoichiometry, catalyst load). For example, increasing reaction temperature beyond 0°C may accelerate arsenic dimerization, requiring strict cryogenic control .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Byproduct Mitigation : Introduce scavengers (e.g., triethylamine) to sequester reactive arsenic intermediates .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Step 1 : Recalibrate instruments using certified reference standards (e.g., tetramethylsilane for NMR) to rule out technical errors .

- Step 2 : Compare experimental data with literature values for analogous organoarsenicals (e.g., trimethylarsine) to identify anomalous shifts .

- Step 3 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and validate assignments .

Q. What strategies are recommended for studying dimethylvinylarsine’s role in organometallic catalysis?

- Mechanistic Probes : Use isotopic labeling (e.g., C-vinyl groups) to trace bond-breaking/formation in catalytic cycles .

- Kinetic Studies : Employ stopped-flow techniques to measure reaction rates under varying ligand:metal ratios .

- Comparative Analysis : Benchmark performance against established catalysts (e.g., triphenylarsine) to assess efficacy and selectivity .

Q. Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., humidity, solvent batch) to enable replication .

- Literature Synthesis : Cross-reference primary sources (e.g., Journal of Organometallic Chemistry) while avoiding non-peer-reviewed platforms .

- Ethical Reporting : Disclose funding sources and conflicts of interest in publications, adhering to journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products